(3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Methanol Group: The final step involves the reduction of a formyl or carboxyl group on the phenyl ring to a methanol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the triazole ring, which can be hydrogenated under high pressure with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.
Substitution: Halogenated benzene derivatives, Lewis acids.
**Major Products
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-5-7-2-1-3-8(4-7)9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12) |
InChI Key |
AVIFBAOCHAKWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.